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Compound of Interest

Compound Name: (R)-Odafosfamide

Cat. No.: B15612225

(R)-Odafosfamide, also known as OBI-3424, is a first-in-class small molecule prodrug that is
selectively activated by the enzyme aldo-keto reductase family 1 member C3 (AKR1C3). This
targeted activation mechanism allows for the specific delivery of a potent DNA alkylating agent
to cancer cells overexpressing AKR1C3, potentially minimizing off-target toxicity. This technical
guide provides a comprehensive overview of (R)-Odafosfamide, its mechanism of action,
target patient populations, preclinical and clinical data, and relevant experimental protocols.

Core Concepts

(R)-Odafosfamide is a nitrogen mustard prodrug designed for precision oncology. Its activation
is dependent on the presence of AKR1C3, an enzyme that is overexpressed in a variety of
solid and hematological malignancies, including T-cell acute lymphoblastic leukemia (T-ALL),
hepatocellular carcinoma (HCC), and castrate-resistant prostate cancer (CRPC).[1][2] This
enzyme-specific activation distinguishes (R)-Odafosfamide from traditional alkylating agents
that are non-selective.[3]

Upon entering a cancer cell with high AKR1C3 expression, (R)-Odafosfamide is reduced by

AKR1C3 in the presence of the cofactor NADPH. This enzymatic reaction releases the active
cytotoxic metabolite, OBI-2660, a potent bis-alkylating agent.[4][5] OBI-2660 then forms intra-
and inter-strand DNA crosslinks, leading to irreparable DNA damage and subsequent cancer

cell death.[3][4]

Target Patient Populations
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The primary target patient populations for (R)-Odafosfamide are those with tumors
characterized by high levels of AKR1C3 expression. Preclinical and clinical studies have
focused on the following malignancies:

o T-cell Acute Lymphoblastic Leukemia (T-ALL) and T-cell Lymphoblastic Lymphoma (T-LBL):
T-ALL has been identified as a tumor type with significantly high AKR1C3 expression.[6][7]
Preclinical studies using patient-derived xenografts (PDXs) have demonstrated profound in
vivo efficacy of (R)-Odafosfamide against T-ALL.[7] A Phase I/l clinical trial (NCT04315324)
is currently evaluating the safety and efficacy of (R)-Odafosfamide in patients with relapsed
or refractory T-ALL/T-LBL.[8][9][10]

o Hepatocellular Carcinoma (HCC): HCC is another malignancy known to have a high
prevalence of AKR1C3 overexpression.[3][11] (R)-Odafosfamide has been investigated in a
Phase 1/2 clinical trial (NCT03592264) for patients with advanced solid tumors, including
HCC.[3][12]

o Castrate-Resistant Prostate Cancer (CRPC): AKR1C3 is known to be adaptively upregulated
in prostate cancer cells following anti-androgen therapies, making CRPC a rational target for
(R)-Odafosfamide.[3] This indication was also included in the Phase 1/2 solid tumor trial
(NCT03592264).[3][12]

o Other Solid Tumors: The clinical development of (R)-Odafosfamide has also included a
"basket" cohort for other solid tumors exhibiting high AKR1C3 expression, as determined by
immunohistochemistry.[12] Analysis of The Cancer Genome Atlas (TCGA) database
indicates that AKR1C3 expression is also significantly elevated in various other tumors, such
as lung squamous cell carcinoma and kidney renal clear cell carcinoma.[13]

Data Presentation
Preclinical Efficacy of (R)-Odafosfamide
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Cancer Type Model Key Findings Reference
T-cell Acute Potent cytotoxicity

Lymphoblastic T-ALL Cell Lines with IC50 values in [7]
Leukemia (T-ALL) the low nM range.

T-ALL Patient-Derived
Xenografts (PDXs)

Median IC50 of 9.7
nM.

[7]

In vivo T-ALL PDX

models

Significant
prolongation of event-
free survival and
disease regression

observed.

[7]

B-cell Acute
Lymphoblastic
Leukemia (B-ALL)

B-ALL Patient-Derived
Xenografts (PDXs)

Median IC50 of 60.3

nM. 7l

Lung Cancer

H460 cell line

Potent cytotoxicity
with an IC50 of 4.0 [2]
nM.

Hepatoblastoma

Patient-Derived
Xenograft (PDX)

models

Showed promising

reclinical activity,
PECIES STV
inducing objective

responses.

Clinical Trial Data for (R)-Odafosfamide (NCT03592264 -
Phase 1 Solid Tumor)
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Parameter Details Reference
Phase 1, open-label, dose-

Study Design escalation study in patients [1][6]
with advanced solid tumors.
39 adult patients with

Patient Population advanced or metastatic solid [6]
tumors.

Dosing Schedule A (Days 1 & Doses: 1, 2,4, 6, 8,or 12 (1176}

8 of a 21-day cycle) mg/m?

Maximum Tolerated Dose 6]

(MTD): 8 mg/m?2

Dose-Limiting Toxicities (DLTs)

at 12 mg/mz: Grade 3-4 [1][6]

thrombocytopenia and anemia.

Dosing Schedule B (Day 1 of a
Doses: 8, 10, 12, or 14 mg/m? [1][6]

21-day cycle)

MTD: Not reached at the

maximum tested dose of 14 [1][6]

mg/mz,

Recommended Phase 2 Dose (1176]

(RP2D): 12 mg/m?
Anemia (64%),

Most Common Treatment- ]
thrombocytopenia (51%),

Related Adverse Events ) [6]
nausea (26%), and fatigue

(TRAES)
(21%).
Best confirmed response:

] Stable disease in 21 of 33

Efficacy ) [1]
evaluable patients (64%). One
patient had a partial response.

Trial Status The Phase 2 portion of this [14]

trial was terminated in March
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Signaling Pathways and Experimental Workflows
Mechanism of Action of (R)-Odafosfamide
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Caption: Activation cascade of (R)-Odafosfamide in an AKR1C3-positive cancer cell.

Patient-Derived Xenograft (PDX) Experimental Workflow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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